2-(Cyclohexylsulfonyl)ethanol
Description
2-(Cyclohexylsulfonyl)ethanol (C₈H₁₆O₃S) is an organosulfur compound featuring a cyclohexylsulfonyl group (-SO₂C₆H₁₁) attached to an ethanol backbone. This structure confers unique physicochemical properties, including polarity from the sulfonyl group and hydrophobicity from the cyclohexyl moiety. Key characteristics likely include:
- Molecular weight: ~192.28 g/mol (estimated).
- Reactivity: The sulfonyl group is electron-withdrawing, increasing the acidity of the hydroxyl group compared to unsubstituted ethanol.
Properties
Molecular Formula |
C8H16O3S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-cyclohexylsulfonylethanol |
InChI |
InChI=1S/C8H16O3S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChI Key |
XFCSGUGEOFBEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
a) 2-(3-Aminobenzenesulfonyl)ethanol (C₈H₁₁NO₃S)
- Structure : Features an aromatic sulfonyl group (-SO₂C₆H₄NH₂) instead of cyclohexylsulfonyl.
- Key Differences: Acidity: The aromatic sulfonyl group may further enhance hydroxyl acidity due to resonance stabilization. Applications: Likely used in dye or pharmaceutical synthesis (aromatic amines are common intermediates).
b) 2-Hexyloxyethanol (C₈H₁₈O₂)
- Structure : Ether group (-OC₆H₁₃) replaces the sulfonyl moiety.
- Key Differences: Polarity: Lower polarity (logP ~2.5) compared to 2-(cyclohexylsulfonyl)ethanol (estimated logP ~1.2). Physical Properties: Density = 0.888 g/mL; molar mass = 146.23 g/mol . Applications: Widely used as a solvent in coatings and cleaning agents due to its ether functionality.
c) 2-(Dipropylamino)ethanol (C₈H₁₉NO)
- Structure: Amino group (-N(C₃H₇)₂) instead of sulfonyl.
- Key Differences: Basicity: The amino group confers strong basicity (pKa ~10), contrasting with the acidic hydroxyl in the target compound. Reactivity: Forms stable salts with acids, unlike sulfonyl derivatives.
Physicochemical Properties
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